レボブノロール

概要

説明

科学的研究の応用

レボブノロールは、幅広い科学研究用途があります。

作用機序

レボブノロールは、β1およびβ2アドレナリン受容体をブロックすることによって効果を発揮します . この作用は、眼内の房水の産生を減らし、それによって眼圧を低下させます . 正確なメカニズムは、毛様体のプロセス内の環状アデノシン一リン酸濃度の内因性カテコールアミンの刺激による増加の阻害を含みます .

類似の化合物:

チモロール: 緑内障の治療に使用される別の非選択的β遮断薬.

ベタキソロール: 類似の用途を持つが、受容体選択性が異なる選択的β1遮断薬.

比較:

レボブノロール対チモロール: 両方とも緑内障に使用される非選択的β遮断薬ですが、レボブノロールではアレルギー反応の発生率が高い可能性があります.

レボブノロール対ベタキソロール: レボブノロールは非選択的であり、β1およびβ2受容体の両方に影響を与えますが、ベタキソロールはβ1受容体を選択的に標的とし、肺の副作用を軽減する可能性があります.

レボブノロールの独特の非選択的β遮断特性と眼圧を低下させる効果により、眼科およびその他の分野で貴重な化合物となっています。

準備方法

合成経路と反応条件: レボブノロール塩酸塩は、S-1-tert-ブチル-エポキシメチルアミンと5-ヒドロキシ-1-テトラロンとの置換反応によって合成されます . 反応は酸性化されて標的生成物であるレボブノロール塩酸塩が得られます。 この方法は、位置選択性を向上させ、副反応を最小限に抑え、収率と光学純度を高めます .

工業生産方法: レボブノロール塩酸塩の工業生産は、高収率と高純度を実現するために反応条件を最適化することに重点を置いて、同様の合成経路に従います。 このプロセスには、置換反応を促進するためにアルカリ性試薬と溶媒を使用することが含まれます .

化学反応の分析

反応の種類: レボブノロールは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

置換: 置換反応には、アルカリ性試薬の存在下で、S-1-tert-ブチル-エポキシメチルアミンと5-ヒドロキシ-1-テトラロンが関与します.

主な生成物:

酸化: ジヒドロレボブノロール.

置換: レボブノロール塩酸塩.

類似化合物との比較

Timolol: Another non-selective beta-adrenergic antagonist used in the treatment of glaucoma.

Betaxolol: A selective beta-1 adrenergic antagonist with similar applications but different receptor selectivity.

Comparison:

Levobunolol vs. Timolol: Both are non-selective beta blockers used for glaucoma, but levobunolol may have a higher incidence of allergic reactions.

Levobunolol vs. Betaxolol: Levobunolol is non-selective, affecting both beta-1 and beta-2 receptors, while betaxolol selectively targets beta-1 receptors, potentially reducing pulmonary side effects.

Levobunolol’s unique non-selective beta-blocking properties and its efficacy in reducing intraocular pressure make it a valuable compound in ophthalmology and beyond.

特性

IUPAC Name |

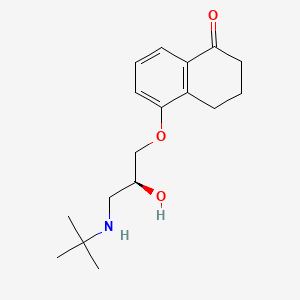

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHBTMCLRNMKHZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043833 | |

| Record name | Levobunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.51e-01 g/L | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levobunolol's mechanism of action in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes. | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

47141-42-4 | |

| Record name | Levobunolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47141-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobunolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047141424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOBUNOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6317AOI7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209-211 °C, 209 - 211 °C | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does levobunolol hydrochloride exert its therapeutic effect in treating glaucoma?

A: Levobunolol hydrochloride is a nonselective beta-adrenergic receptor antagonist [ [], [], [], [], [], [], [], []]. It primarily targets β-adrenergic receptors located on the ciliary epithelium in the eye. By blocking these receptors, levobunolol hydrochloride reduces the production of aqueous humor, the fluid that fills the front part of the eye [ [], []]. This action leads to a decrease in intraocular pressure (IOP), which is the primary goal of glaucoma treatment [ [], [], [], [], [], [], []].

Q2: What is the molecular formula and weight of levobunolol hydrochloride?

A2: While the provided abstracts do not contain the molecular formula and weight of levobunolol hydrochloride, these can be readily found in drug information resources.

Q3: Has levobunolol hydrochloride been incorporated into ocular drug delivery systems?

A: Yes, researchers have explored incorporating levobunolol hydrochloride into ocular inserts using polymers like ethyl cellulose and Eudragit RL100. This approach aims to increase the drug's contact time with the eye and achieve controlled release, improving therapeutic efficacy and potentially reducing administration frequency [ []].

Q4: Are there any known compatibility issues between levobunolol hydrochloride and common pharmaceutical excipients?

A: While the provided abstracts don't detail specific compatibility issues, one study mentions that the presence of pilocarpine in a levobunolol hydrochloride ophthalmic solution significantly affected the drug's ocular absorption due to pH differences and buffering capacity [ []]. This highlights the importance of carefully considering excipient compatibility during formulation development.

Q5: How does the structure of levobunolol relate to its activity as a beta-blocker?

A: Although the provided abstracts don't delve into specific structure-activity relationships, research indicates that levobunolol's structure is similar to propranolol, a well-known beta-blocker [ []]. The presence of specific chemical groups and their spatial arrangement contribute to levobunolol's binding affinity for beta-adrenergic receptors.

Q6: How is levobunolol hydrochloride metabolized, and are its metabolites pharmacologically active?

A: Levobunolol hydrochloride undergoes metabolism in the body, with dihydrolevobunolol identified as a major metabolite [ []]. Importantly, dihydrolevobunolol exhibits comparable potency to levobunolol in terms of its beta-blocking activity [ []]. Recent research using rat, rabbit, and human S9 fractions has revealed additional metabolites, including a previously unreported direct acetyl conjugate of levobunolol [ []].

Q7: Does the route of administration (topical vs. systemic) influence levobunolol's pharmacokinetic profile?

A: Yes, topical ocular administration of levobunolol hydrochloride results in significantly lower plasma levels compared to systemic administration [ []]. Research indicates that topical application achieves high drug concentrations in the aqueous humor, effectively blocking beta-receptors within the eye while minimizing systemic exposure and potential side effects [ []].

Q8: Does the drop size of levobunolol hydrochloride ophthalmic solutions influence its efficacy or safety?

A: A study investigating the effect of varying drop sizes (20, 35, and 50 μL) of a 0.5% levobunolol hydrochloride solution found no clinically significant differences in either its efficacy in lowering IOP or its systemic safety profile [ []].

Q9: What animal models have been used to study levobunolol hydrochloride's effects on IOP?

A: Researchers have employed rabbit models to investigate the ocular pharmacokinetics of levobunolol hydrochloride [ [], [], []]. These studies provide insights into the drug's concentration-time profiles in various ocular tissues, aiding in understanding its mechanism of action and potential for efficacy in humans.

Q10: What analytical techniques are commonly employed to quantify levobunolol hydrochloride in biological fluids?

A: Researchers have utilized high-performance liquid chromatography (HPLC) coupled with various detection methods to accurately quantify levobunolol hydrochloride and its metabolites in biological samples, including plasma and aqueous humor [ [], [], [], []]. These methods provide essential data for pharmacokinetic and metabolic studies.

Q11: Are there any non-beta-blocker medications available for treating glaucoma, and how does their mechanism of action differ from levobunolol hydrochloride?

A: Yes, medications like prostaglandin analogs (e.g., latanoprost) and carbonic anhydrase inhibitors (e.g., dorzolamide) offer alternative mechanisms for lowering IOP. Prostaglandin analogs primarily increase aqueous humor outflow, while carbonic anhydrase inhibitors reduce aqueous humor production through a different pathway than beta-blockers [ [], []].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。